Technical Whitepaper: Ropinirole N-Oxide – Structural Characterization, Impurity Profiling, and Analytical Strategies
Technical Whitepaper: Ropinirole N-Oxide – Structural Characterization, Impurity Profiling, and Analytical Strategies
Executive Summary
In the development and quality control of dopamine agonists, Ropinirole N-Oxide (CAS: 1076199-41-1) serves as a critical quality attribute. As both a primary oxidative metabolite and a potential process-related impurity of Ropinirole, its rigorous monitoring is mandated by ICH Q3A/B guidelines. This guide provides a comprehensive technical analysis of Ropinirole N-Oxide, detailing its chemical structure, metabolic formation via CYP1A2, and validated analytical strategies for its detection and quantification in pharmaceutical matrices.
Chemical Identity & Structural Elucidation[1][2]
Ropinirole N-Oxide is the N-oxidized derivative of Ropinirole, formed at the tertiary amine of the propyl side chain. Structurally, it retains the indolone core but possesses a polar N-oxide functionality, significantly altering its physicochemical behavior compared to the parent drug.
Chemical Data Profile
| Property | Specification |
| Common Name | Ropinirole N-Oxide |
| IUPAC Name | N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |
| CAS Number | 1076199-41-1 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Role | Metabolite (Phase I), Process Impurity, Degradation Product |
| Appearance | Off-white to pale yellow solid |
Structural Analysis
The oxidation of the tertiary nitrogen atom introduces a coordinate covalent bond between nitrogen and oxygen (
-
Increases Polarity: The dipole moment is significantly higher than that of the parent tertiary amine, leading to reduced retention in reverse-phase chromatography.
-
Reduces Basicity: The lone pair on the nitrogen is involved in bonding with oxygen, making the N-oxide less basic than the parent Ropinirole (pKa ~10.2 for parent).
Formation & Metabolic Pathway
Ropinirole N-Oxide is formed in vivo primarily through hepatic metabolism and in vitro via oxidative degradation.
In Vivo Metabolism (CYP1A2)
Ropinirole undergoes extensive hepatic metabolism. The cytochrome P450 isoenzyme CYP1A2 is the principal catalyst for the N-oxidation of the dipropylamino group. Unlike the parent drug, which is a potent D2/D3 dopamine agonist, the N-oxide metabolite is generally considered pharmacologically inactive.
Degradation Pathway
During storage or synthesis, exposure to oxidizing agents (e.g., peroxides in excipients) or atmospheric oxygen can drive the conversion of Ropinirole to its N-oxide form. This makes it a key stability-indicating impurity.
Visualization: Metabolic & Degradation Pathway
Figure 1: Pathway illustrating the dual origin of Ropinirole N-Oxide via hepatic metabolism (CYP1A2) and chemical oxidation.
Analytical Methodologies
Detecting Ropinirole N-Oxide requires separating it from the parent drug and other potential impurities (e.g., N-despropyl Ropinirole). Due to its increased polarity, it typically elutes earlier than Ropinirole in Reverse Phase HPLC (RP-HPLC).
Recommended Chromatographic Conditions
The following protocol is synthesized from standard industry practices for Ropinirole impurity profiling.
| Parameter | Recommended Condition |
| Technique | RP-HPLC or UHPLC-MS/MS |
| Column | C18 (e.g., Inertsil ODS-3V or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH 6.0 - 7.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient (Start high aqueous to retain N-oxide, ramp organic to elute parent) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection | UV @ 250 nm (primary) or 215 nm; MS for identification |
| Retention Order | Ropinirole N-Oxide (Early) < Ropinirole (Late) |
Analytical Workflow Logic
The N-oxide functionality imparts significant hydrophilicity. In a C18 system, the N-oxide interacts less with the hydrophobic stationary phase compared to the dipropyl amine of the parent. Therefore, analysts must ensure the initial mobile phase composition is sufficiently aqueous (>85% Water/Buffer) to prevent the N-oxide from eluting in the solvent front.
Visualization: Impurity Profiling Workflow
Figure 2: Analytical workflow for the separation and identification of Ropinirole N-Oxide in pharmaceutical samples.
Regulatory & Toxicological Context
ICH Guidelines
Under ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) , Ropinirole N-Oxide must be:
-
Reported if > 0.1% (or 0.05% depending on dose).
-
Identified if > 0.2% (or 1.0 mg/day intake).
-
Qualified if > 0.2% (or 2 mg/day intake).
Pharmacological Inactivity
Unlike Ropinirole, which exhibits high affinity for D2/D3 receptors, the N-oxide metabolite is pharmacologically inert. This lack of activity reduces the risk of adverse dopaminergic effects from the impurity itself, but its presence indicates oxidative instability in the drug product.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5095, Ropinirole. PubChem. Available at: [Link]
- European Medicines Agency (EMA). Scientific Discussion: Requip (Ropinirole). EMA Assessment Reports.
-
Axios Research. Ropinirole N-Oxide Reference Standard Data. Available at: [Link]
- International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.
-
Kaye, C. M., & Nicholls, B. (2000).[1] Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243-254. (Confirming CYP1A2 metabolism).
